2-amino-4-chloro-N-ethylbenzamide
Description
Contextualization within Substituted Benzamide (B126) Chemistry
Substituted benzamides are a class of chemical compounds that feature a benzamide core with various functional groups attached to the phenyl ring. This structural diversity has established them as a significant scaffold in medicinal chemistry and materials science. Researchers have extensively investigated substituted benzamides for a wide range of biological activities. nih.govacs.org Studies have demonstrated their potential as antitumor agents, often by targeting enzymes like histone deacetylases (HDACs). nih.govresearchgate.net Other research has focused on their development as antiemetic drugs to counteract the side effects of chemotherapy and as potential antioxidant agents. acs.orgacs.org
The specific arrangement of substituents on the benzamide ring—such as the amino, chloro, and N-alkyl groups seen in 2-amino-4-chloro-N-ethylbenzamide—is crucial in determining the compound's chemical properties and its potential interactions with biological targets. nih.gov The interplay between these functional groups allows for fine-tuning of the molecule's steric and electronic profile, a key strategy in the design of new bioactive molecules. acs.org
Table 1: Physicochemical Properties of this compound
This interactive table summarizes key properties of the compound.
| Property | Value | Source |
| CAS Number | 2953-62-0 | sigmaaldrich.comchemicalbook.com |
| Molecular Formula | C₉H₁₁ClN₂O | uni.lu |
| Molecular Weight | 198.65 g/mol | accelachem.com |
| IUPAC Name | This compound | sigmaaldrich.com |
| Physical Form | Powder | sigmaaldrich.com |
| InChI Key | FEFPWPQNYWXQIB-UHFFFAOYSA-N | sigmaaldrich.comuni.lu |
| SMILES | CCNC(=O)C1=C(C=C(C=C1)Cl)N | uni.lu |
Significance as a Precursor and Synthetic Intermediate
The structure of this compound makes it a valuable precursor and intermediate in organic synthesis. Its functional groups serve as reactive handles for constructing more complex molecules. The primary amino group (-NH₂) can be readily modified, for instance, through diazotization to introduce other functional groups, or through acylation and alkylation to build larger molecular frameworks.
The general synthetic utility of the amino-benzamide scaffold is well-documented. For example, amino-substituted benzamides are often prepared via the reduction of corresponding nitro-substituted compounds. acs.org These amino derivatives can then be transformed into other structures, such as hydroxy-substituted benzamides. acs.org This highlights the versatility of the amino group in multi-step synthetic pathways.
Furthermore, the core 2-amino-4-chloro-benzamide structure is a key component in the synthesis of highly specific biological probes. A notable example is the development of a radioligand for the glycine (B1666218) transporter 1 (GlyT1), which incorporates a 2-amino-4-chloro-N-substituted benzamide moiety. nih.gov This demonstrates that the scaffold is suitable for creating potent and selective inhibitors for complex biological targets, underscoring the importance of intermediates like this compound in generating novel research tools.
Table 2: Examples of Synthetic Transformations for Substituted Benzamides
This table outlines common reactions involving the functional groups present in or related to this compound.
| Reaction Type | Reagents & Conditions | Description | Reference |
| Amine Synthesis | SnCl₂ · 2H₂O, MeOH, HCl, reflux | Reduction of a nitro-substituted benzamide to form the corresponding amino-substituted benzamide. | acs.org |
| Amide Formation | Benzoyl chlorides and anilines in toluene (B28343) with triethylamine (B128534) (TEA), refluxed. | Synthesis of N-substituted benzamides via acylation of an amine. | acs.org |
| Demethylation | Boron tribromide (BBr₃) in dichloromethane (B109758) (DCM) at -78 °C | Removal of methoxy (B1213986) protecting groups to yield hydroxy-substituted benzamides. | acs.org |
| Ring Opening | Isatoic anhydride (B1165640) and an amine in a solvent like 2-MeTHF. | A method to prepare 2-amino-N-substituted benzamides. |
Overview of Contemporary Research Trajectories
The research trajectories for compounds structurally related to this compound are primarily directed by the established biological activities of the substituted benzamide class. These research areas leverage the scaffold's capacity for modification to develop targeted molecular agents.
Key research fields include:
Oncology : There is significant research into N-substituted benzamide derivatives as potential anti-cancer agents. researchgate.net Many of these are designed as histone deacetylase (HDAC) inhibitors, which play a role in regulating gene expression. nih.gov The goal is to create compounds with improved anti-proliferative activity against various cancer cell lines. nih.govresearchgate.net
Neuroscience : The substituted benzamide scaffold is used to develop agents that target central nervous system proteins. Research into inhibitors for the glycine transporter 1 (GlyT1) aims to produce tools for studying the NMDA hypofunction hypothesis of schizophrenia. nih.gov The development of potent and selective radioligands from this scaffold allows for detailed anatomical localization and occupancy studies of brain targets. nih.gov
Material Science and Antioxidant Research : Amino-substituted benzamides have been synthesized and studied for their potential as antioxidant agents. acs.org This research involves both experimental synthesis and computational studies to understand their chemical properties and antioxidant capacity.
While direct research on this compound may not be extensively published, its structure positions it as a highly relevant intermediate for synthesizing novel compounds in these active research areas.
Table 3: Research Applications of the Substituted Benzamide Scaffold
This table summarizes major research areas where substituted benzamides are investigated.
| Research Area | Application/Target | Example Compound Class | Reference |
| Oncology | Histone Deacetylase (HDAC) Inhibition | N-substituted benzamide derivatives designed based on Entinostat (MS-275) | nih.govresearchgate.net |
| Neuroscience | Glycine Transporter 1 (GlyT1) Inhibition | Radioligands such as ³⁵S-2-amino-4-chloro-N-(1-(4-phenyl-1-(propylsulfonyl)piperidin-4-yl)ethyl)benzamide | nih.gov |
| Antiemetic Therapy | Nondopaminergic Antagonists | Various substituted benzamides for chemotherapy-induced nausea | acs.org |
| Antioxidant Research | Free Radical Scavenging | N-arylbenzamides with amino and hydroxy/methoxy groups | acs.org |
Structure
3D Structure
Properties
IUPAC Name |
2-amino-4-chloro-N-ethylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O/c1-2-12-9(13)7-4-3-6(10)5-8(7)11/h3-5H,2,11H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEFPWPQNYWXQIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=C(C=C(C=C1)Cl)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2953-62-0 | |
| Record name | 2-amino-4-chloro-N-ethylbenzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Route Optimization
Green Chemistry Principles in Benzamide (B126) Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of benzamides to create more sustainable and environmentally friendly processes. wjpps.com
The choice of solvent plays a significant role in the environmental impact and efficiency of a chemical reaction. nih.govmdpi.com In benzamide synthesis, there is a growing trend to replace hazardous solvents with greener alternatives. mdpi.com Research has been conducted to identify more environmentally friendly solvents for benzamide and related compounds, with 4-formylomorpholine (4FM) being identified as a promising alternative to commonly used solvents like DMSO and DMF. nih.govmdpi.com The solubility of benzamides in various solvents has been studied to optimize reaction conditions and purification processes. researchgate.netacs.org For example, the solubility of benzamide is generally higher in polar protic solvents like methanol (B129727) and ethanol (B145695) compared to non-polar solvents. researchgate.net In some cases, using water as a solvent can be a highly effective and green approach for certain benzamide syntheses. researchgate.net
The efficiency of the reaction is also a key consideration. This includes factors such as reaction time, temperature, and the use of catalysts to improve yields and reduce energy consumption. semanticscholar.org Microwave irradiation has also been explored as a way to improve reaction efficiency in some benzamide syntheses.
Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. wjpps.comum-palembang.ac.id Syntheses with high atom economy are more sustainable as they generate less waste. beilstein-journals.org
In the context of benzamide synthesis, this means designing reaction pathways that maximize the incorporation of atoms from the starting materials into the 2-amino-4-chloro-N-ethylbenzamide molecule. researchgate.net Traditional methods for amide bond formation often use coupling reagents that result in the formation of significant amounts of byproducts, leading to low atom economy. researchgate.net To address this, more atom-economical methods are being developed, such as catalytic processes that avoid the use of stoichiometric reagents. researchgate.net One-pot syntheses also contribute to waste minimization by reducing the number of purification steps and the associated solvent waste. rsc.org
Below is an interactive table summarizing the synthetic parameters for related benzamide syntheses.
| Starting Material | Product | Reagents and Conditions | Yield (%) | Reference |
| 2-amino-3-methylbenzoic acid | 2-amino-5-halogenated-N,3-dimethylbenzamides | 1. Bis(trichloromethyl) carbonate 2. Aqueous methylamine (B109427) 3. NCS, NBS, or NIS | 87-94 | sioc-journal.cn |
| 2-aminobenzamide (B116534), 3,5-dinitro benzoyl chloride | Benzamide derivatives | SBA-Pr-SO3H, MeCN, reflux | - | semanticscholar.org |
| Aryl halides | Primary amides | Pd(dba)2, P(tBu)3, HMDS, CO | 76 | beilstein-journals.org |
| 2-nitrobenzaldehydes, amines | 2-aminobenzamides | Acetic acid, ethyl acetate/acetone, UV light | up to 92 | thieme-connect.com |
Analogous Synthetic Transformations in Related Amino-Halogenated Benzamide Systems
The synthesis of specialized benzamides, such as this compound, often benefits from the exploration of analogous synthetic transformations in structurally related molecules. By examining the methods used to prepare other amino-halogenated benzamide systems, researchers can identify robust and efficient reactions that may be adapted to the target compound. These analogous systems provide valuable insights into reaction conditions, potential yields, and alternative synthetic pathways.
The key transformations in this synthesis are detailed in the table below.
Table 1: One-Pot Synthesis of 2-Amino-5-halogenated-N,3-dimethylbenzamides
| Step | Reactants | Reagents | Product | Yield |
|---|---|---|---|---|
| 1 | 2-Amino-3-methylbenzoic acid | Bis(trichloromethyl) carbonate | 8-Methyl-2H-3,1-benzoxazine-2,4(1H)-dione | Not isolated |
| 2 | 8-Methyl-2H-3,1-benzoxazine-2,4(1H)-dione | Aqueous methylamine | 2-Amino-N,3-dimethylbenzamide | Not isolated |
Data sourced from Qin et al. (2012). sioc-journal.cn
Another common and crucial transformation in the synthesis of amino-benzamides is the reduction of a nitro group. A general and effective method involves the reduction of nitro-substituted benzamides using stannous chloride dihydrate (SnCl₂·2H₂O) in the presence of concentrated hydrochloric acid. acs.org This approach is widely applicable for the preparation of various amino-substituted benzamides from their corresponding nitro precursors. acs.org The nitro-substituted benzamides themselves are typically synthesized via the reaction of a substituted benzoyl chloride with an appropriate aniline (B41778). acs.org
Table 2: Synthesis of Amino-Substituted Benzamides via Nitro-Group Reduction
| Starting Material | Reagents | Product | Reaction Conditions |
|---|
Data sourced from Chemical Research in Toxicology. acs.org
The synthesis of o-aminobenzamide compounds, a class that includes the target molecule, has been reviewed extensively, highlighting a variety of starting materials and synthetic pathways. magtech.com.cn These include syntheses starting from o-aminobenzoic acids, isatoic anhydrides, and o-halobenzoic acids and their derivatives. magtech.com.cn For instance, the conversion of an ortho-halo-substituted benzoic acid derivative can be a key step in forming the final amino-benzamide structure.
Furthermore, methodologies for the regioselective synthesis of halogenated (acylamino)benzimidazoles offer insights into controlling the position of halogenation relative to an amino group, a critical consideration for the synthesis of specifically substituted compounds like this compound. chem-soc.si While the core heterocyclic system is different, the principles of directing group effects and selective halogenation are transferable.
Table 3: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 2-Amino-5-halogenated-N,3-dimethylbenzamides |
| 2-Amino-3-methylbenzoic acid |
| Bis(trichloromethyl) carbonate |
| 8-Methyl-2H-3,1-benzoxazine-2,4(1H)-dione |
| 2-Amino-N,3-dimethylbenzamide |
| N-chlorosuccinimide (NCS) |
| N-bromosuccinimide (NBS) |
| N-iodosuccinimide (NIS) |
| Stannous chloride dihydrate (SnCl₂·2H₂O) |
Advanced Spectroscopic Characterization and Molecular Structure Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Connectivity Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, signal integrations, and coupling patterns, the precise arrangement of atoms within 2-amino-4-chloro-N-ethylbenzamide can be determined.
Table 1: Predicted 1H NMR Chemical Shift Assignments for this compound
| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Aromatic-H | δ 6.5 - 8.0 | m | 3H |
| Amine-NH2 | Variable, broad | s | 2H |
| Ethyl-CH2 | ~ δ 3.3 - 3.5 | q | 2H |
| Ethyl-CH3 | ~ δ 1.1 - 1.3 | t | 3H |
| Amide-NH | Variable, broad | s | 1H |
Note: The predicted values are estimates and can vary based on the solvent and experimental conditions.
Similar to 1H NMR, specific experimental 13C NMR data for this compound could not be located in the surveyed scientific literature. However, the carbon skeleton can be predicted. The spectrum would display nine distinct carbon signals. The aromatic carbons would resonate in the δ 110-150 ppm region, with their specific shifts influenced by the attached functional groups. The carbonyl carbon of the amide would be found significantly downfield, typically in the δ 165-175 ppm range. The two carbons of the ethyl group would appear in the upfield region of the spectrum.
Table 2: Predicted 13C NMR Chemical Shift Assignments for this compound
| Carbon Type | Predicted Chemical Shift (ppm) |
| Carbonyl C=O | δ 165 - 175 |
| Aromatic C-NH2 | δ 145 - 155 |
| Aromatic C-Cl | δ 125 - 135 |
| Aromatic C-H | δ 115 - 130 |
| Aromatic C-C=O | δ 120 - 130 |
| Ethyl-CH2 | δ 35 - 45 |
| Ethyl-CH3 | δ 10 - 20 |
Note: These are estimated chemical shift ranges.
Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are instrumental in unambiguously assigning proton and carbon signals, especially in complex molecules. A COSY spectrum would reveal the coupling relationships between adjacent protons, for instance, confirming the connectivity between the methylene (B1212753) and methyl protons of the ethyl group. An HSQC spectrum would correlate each proton signal with its directly attached carbon, providing definitive C-H assignments. Due to the absence of primary spectral data, a detailed analysis of 2D NMR for this specific compound cannot be provided.
Vibrational Spectroscopy: Infrared (IR) Analysis of Characteristic Functional Groups
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key functional groups. For a related compound, 2-amino-4-chlorobenzonitrile, the IR spectrum showed characteristic stretching bands for the primary amine (N-H) at 3452 and 3363 cm⁻¹ and a C-Cl stretching band at 782 cm⁻¹ analis.com.my. Based on the structure of this compound, similar absorptions would be expected, along with a strong absorption for the amide carbonyl group.
Table 3: Expected Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| Amine (N-H) | Symmetric & Asymmetric Stretch | 3300 - 3500 |
| Amide (N-H) | Stretch | 3200 - 3400 |
| C-H (Aromatic) | Stretch | 3000 - 3100 |
| C-H (Aliphatic) | Stretch | 2850 - 3000 |
| Amide (C=O) | Stretch | 1630 - 1680 |
| C=C (Aromatic) | Stretch | 1450 - 1600 |
| C-N | Stretch | 1200 - 1350 |
| C-Cl | Stretch | 600 - 800 |
Mass Spectrometry (MS) for Precise Molecular Mass Determination
Mass spectrometry is a vital analytical technique for determining the molecular weight and elemental formula of a compound. It ionizes chemical species and sorts the ions based on their mass-to-charge ratio.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which can be used to confirm the elemental composition of a molecule. While experimental HRMS data for this compound was not found, the theoretical exact mass can be calculated from its molecular formula, C₉H₁₁ClN₂O nih.govappchemical.com. The presence of a chlorine atom would result in a characteristic isotopic pattern in the mass spectrum, with the M+2 peak having an intensity of approximately one-third of the molecular ion peak (M+).
Table 4: Molecular Formula and Mass Data for this compound
| Property | Value |
| Molecular Formula | C₉H₁₁ClN₂O |
| Monoisotopic Mass | 198.05599 Da |
| Average Molecular Weight | 198.65 g/mol |
This precise mass would be the target value in an HRMS experiment to confirm the identity of this compound.
Fragmentation Pattern Analysis and Structural Insights from MS/MS
Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to elucidate the structure of a molecule by fragmenting a precursor ion and analyzing the resulting product ions. In a hypothetical MS/MS analysis of this compound (molecular weight: 198.65 g/mol ), the protonated molecule [M+H]⁺ would be selected and subjected to collision-induced dissociation.
The fragmentation would likely occur at the most labile bonds, primarily the amide C-N bond and bonds adjacent to the aromatic ring. Expected fragmentation pathways for a benzamide (B126) derivative would include:
Loss of the ethylamino group: Cleavage of the C-N bond of the amide would result in a fragment corresponding to the 2-amino-4-chlorobenzoyl cation.
Cleavage of the ethyl group: Fragmentation within the N-ethyl substituent could lead to the loss of an ethyl radical.
Ring-related fragmentations: Cleavage of bonds within or attached to the benzene (B151609) ring, although typically requiring higher energy.
A detailed analysis of the m/z values of the resulting fragment ions would allow for the piecing together of the molecule's structure, confirming the connectivity of the amino, chloro, and N-ethylbenzamide moieties. A data table summarizing these hypothetical fragments would be presented here.
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |
| 199.06 [M+H]⁺ | |||
| Data not available | Data not available | Data not available | |
| Data not available | Data not available | Data not available | |
| Data not available | Data not available | Data not available |
X-ray Crystallography for Solid-State Molecular and Supramolecular Structure
Single-crystal X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid. This technique would reveal the precise molecular geometry and the nature of intermolecular interactions that govern the crystal packing.
Determination of Crystal System, Space Group, and Unit Cell Parameters
The crystallographic analysis of a suitable single crystal of this compound would yield fundamental data about its crystal lattice. This includes the crystal system (e.g., monoclinic, orthorhombic), the space group, and the dimensions of the unit cell (a, b, c, α, β, γ). This information is crucial for understanding the symmetry and repeating pattern of the molecule in the solid state.
| Crystal Parameter | Value |
| Crystal System | Data not available |
| Space Group | Data not available |
| a (Å) | Data not available |
| b (Å) | Data not available |
| c (Å) | Data not available |
| α (°) | Data not available |
| β (°) | Data not available |
| γ (°) | Data not available |
| Volume (ų) | Data not available |
| Z | Data not available |
Analysis of Intramolecular Bonding and Torsional Angles
The X-ray diffraction data would provide precise measurements of all intramolecular bond lengths, bond angles, and torsional angles. This would allow for a detailed analysis of the molecular conformation. Key parameters of interest would include the planarity of the benzamide group, the orientation of the ethyl substituent relative to the amide plane, and any distortions in the benzene ring caused by the substituents.
| Bond/Angle | Length (Å) / Angle (°) |
| C-Cl bond length | Data not available |
| C-N (amino) bond length | Data not available |
| C=O (amide) bond length | Data not available |
| C-N (amide) bond length | Data not available |
| Torsional angle (O=C-N-C) | Data not available |
| Torsional angle (C-C-C-Cl) | Data not available |
Elucidation of Intermolecular Interactions and Crystal Packing (e.g., Hirshfeld Surface Analysis, Energy Framework Calculations)
The packing of molecules in the crystal lattice is determined by a network of intermolecular interactions. For this compound, hydrogen bonding involving the amino group and the amide N-H as donors, and the carbonyl oxygen and potentially the chloro and amino groups as acceptors, would be expected to be significant.
Energy framework calculations would further complement this analysis by quantifying the energetic contributions of different types of intermolecular interactions (e.g., electrostatic, dispersion, repulsion). This would provide a deeper understanding of the supramolecular architecture and the forces responsible for the stability of the crystal structure.
| Interaction Type | Percentage Contribution (from Hirshfeld Analysis) | Interaction Energy (kJ/mol) (from Energy Frameworks) |
| H···H | Data not available | Data not available |
| O···H / H···O | Data not available | Data not available |
| N···H / H···N | Data not available | Data not available |
| Cl···H / H···Cl | Data not available | Data not available |
| C···H / H···C | Data not available | Data not available |
| π···π stacking | Data not available | Data not available |
Computational Chemistry and Quantum Chemical Investigations
Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a framework to investigate the electronic structure of molecules. scispace.com By focusing on the electron density rather than the complex many-electron wavefunction, DFT provides a balance of accuracy and computational efficiency. scispace.com Calculations are typically performed using specific functionals, such as B3LYP, often paired with a basis set like 6-311++G(d,p) to ensure reliable results. analis.com.my
The geometry of 2-amino-4-chloro-N-ethylbenzamide in its ground state is determined by the spatial arrangement of its constituent atoms. The molecule consists of a central benzene (B151609) ring substituted with an amino group (-NH2), a chlorine atom (-Cl), and an N-ethylcarboxamide group (-CONHCH2CH3).
Geometry optimization calculations using DFT would refine the bond lengths, bond angles, and dihedral angles to find the most stable, lowest-energy conformation. The aromatic ring is expected to be largely planar, with the substituents lying in or close to the plane. The N-ethylamide side chain, however, introduces conformational flexibility.
Table 1: Predicted Optimized Geometrical Parameters for this compound Note: These are representative values based on DFT studies of similar substituted benzamide (B126) and aniline (B41778) derivatives. Actual values would require specific calculation.
| Parameter | Bond | Predicted Value |
|---|---|---|
| Bond Length (Å) | C-C (aromatic) | ~1.39 - 1.41 Å |
| C-N (amino) | ~1.37 - 1.39 Å | |
| C-Cl | ~1.74 - 1.76 Å | |
| C=O (amide) | ~1.23 - 1.25 Å | |
| Bond Angle (°) | C-C-N (amino) | ~120° |
| O=C-N (amide) | ~122° |
Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity and electronic transitions. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The HOMO acts as an electron donor, while the LUMO is an electron acceptor. dergipark.org.tr The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. mdpi.comfrontiersin.org A smaller gap suggests the molecule is more reactive and polarizable, facilitating intramolecular charge transfer. frontiersin.orgnih.gov
For this compound, the HOMO is expected to be primarily distributed over the electron-rich benzene ring and the electron-donating amino group. The LUMO is likely concentrated on the electron-withdrawing N-ethylcarboxamide moiety and the aromatic ring. mdpi.com This separation of frontier orbitals facilitates charge transfer from the amino-substituted ring towards the amide group upon electronic excitation.
Table 2: Representative Frontier Molecular Orbital Energies Note: The following values are illustrative, based on DFT calculations of analogous aromatic amines and benzamides. mdpi.commdpi.com
| Orbital | Energy (eV) |
|---|---|
| HOMO | -6.0 to -5.5 eV |
| LUMO | -1.5 to -1.0 eV |
| HOMO-LUMO Gap (ΔE) | 4.5 to 5.0 eV |
A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the surface of a molecule. nih.gov It is an invaluable tool for identifying sites susceptible to electrophilic and nucleophilic attack. nih.gov The map uses a color scale where red indicates regions of high electron density (negative potential), blue indicates regions of electron deficiency (positive potential), and green represents neutral potential. nih.gov
In an MEP map of this compound, the most negative potential (red/yellow regions) would be concentrated around the highly electronegative oxygen atom of the carbonyl group and, to a lesser extent, the nitrogen atom of the amino group. These sites are the most likely to be attacked by electrophiles. The most positive potential (blue regions) would be located on the hydrogen atoms of the amino group (-NH2) and the amide N-H proton, making them susceptible to nucleophilic attack. analis.com.mymdpi.com The chlorine atom and the carbon skeleton would exhibit intermediate potentials.
Conceptual DFT (CDFT) for Chemical Reactivity Prediction
Conceptual DFT (CDFT) provides a powerful theoretical framework for quantifying the reactivity of a molecule through a series of descriptors. frontiersin.orgnih.gov These descriptors are derived from the change in energy as electrons are added to or removed from the system. dergipark.org.tr
Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).
Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).
Electronegativity (χ): The tendency to attract electrons, calculated as (I+A)/2. dergipark.org.tr
Chemical Hardness (η): A measure of resistance to charge transfer, calculated as (I-A)/2. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. dergipark.org.trfrontiersin.org
Global Electrophilicity (ω): An index of a molecule's ability to act as an electrophile, calculated as μ²/2η, where μ is the electronic chemical potential (-χ). dergipark.org.tr
Table 3: Representative Global Reactivity Descriptors Note: These values are illustrative and derived from the representative FMO energies in Table 2.
| Descriptor | Symbol | Formula | Representative Value (eV) |
|---|---|---|---|
| Electronegativity | χ | (I+A)/2 | 3.50 |
| Chemical Potential | μ | -χ | -3.50 |
| Chemical Hardness | η | (I-A)/2 | 2.25 |
| Global Electrophilicity | ω | μ²/2η | 2.72 |
Based on these representative values, this compound would be classified as a moderately hard molecule with a significant electrophilic character. mdpi.com
While global descriptors describe the molecule as a whole, local reactivity indicators identify the reactivity of specific atomic sites. frontiersin.org
Fukui Functions: The Fukui function, f(r), measures the change in electron density at a specific point when an electron is added or removed. It helps identify the most likely sites for nucleophilic attack (f+), electrophilic attack (f-), and radical attack (f0). acs.org
Parr Functions: The Parr function is an alternative and sometimes more reliable local reactivity descriptor derived from the spin density of the radical anion and cation. mdpi.comrsc.org The electrophilic Parr function (P+) identifies the most electrophilic sites, while the nucleophilic Parr function (P-) points to the most nucleophilic sites. rsc.orgnih.gov
For this compound, a local reactivity analysis would likely predict:
Nucleophilic Attack (Electrophilic Sites): The carbonyl carbon of the amide group would be a primary site for nucleophilic attack, as indicated by a high value for the electrophilic Parr function (P+). frontiersin.org
Electrophilic Attack (Nucleophilic Sites): The oxygen atom of the carbonyl group and the nitrogen of the amino group would be the primary sites for electrophilic attack, showing high values for the nucleophilic Parr function (P-). analis.com.mynih.gov The ortho and para carbons of the benzene ring relative to the amino group would also show some nucleophilic character.
Spectroscopic Property Prediction (e.g., Theoretical NMR Chemical Shifts, Vibrational Frequencies)
No specific studies detailing the theoretical calculation of NMR chemical shifts or vibrational frequencies for this compound are available. While computational methods like Density Functional Theory (DFT) are commonly used for such predictions, they have not been applied to this particular compound in published literature.
Conformational Analysis and Potential Energy Surface Exploration
There is no available research on the conformational analysis or the potential energy surface of this compound. Such studies, which are crucial for understanding the molecule's flexibility, preferred shapes, and rotational energy barriers, have not been documented for this compound.
Chemical Reactivity, Reaction Mechanisms, and Derivatization Chemistry
Intrinsic Reactivity of Amine, Chloro, and Amide Functionalities
The reactivity of 2-amino-4-chloro-N-ethylbenzamide is a composite of the individual reactivities of its functional groups, which are modulated by their electronic interaction with the benzene (B151609) ring. solubilityofthings.com
Amine Group (-NH₂): The primary amino group is a potent activating group and an ortho-, para-director for electrophilic aromatic substitution. dalalinstitute.com Its lone pair of electrons can be donated to the aromatic system, increasing the electron density of the ring and making it more susceptible to electrophilic attack. libretexts.org The amine group is also nucleophilic and basic, readily participating in reactions such as acylation and alkylation. pressbooks.publibretexts.org
Chloro Group (-Cl): The chloro substituent is a deactivating group due to its electron-withdrawing inductive effect. smolecule.com However, it is also an ortho-, para-director because of the resonance effect where its lone pair of electrons can be donated to the ring. In the context of nucleophilic aromatic substitution, the chloro group can act as a leaving group, particularly when the aromatic ring is activated by strong electron-withdrawing groups. smolecule.com
Amide Group (-CONHCH₂CH₃): The N-ethylbenzamide group is generally considered a deactivating group and a meta-director in electrophilic aromatic substitution. rsc.org The carbonyl group withdraws electron density from the ring, making it less reactive towards electrophiles. researchgate.net The amide bond itself is relatively stable but can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and amine. vaia.comuregina.ca It can also be reduced to an amine. vaia.com
Mechanistic Studies of Aromatic Substitution Reactions
Electrophilic aromatic substitution (EAS) is a key reaction for aromatic compounds. catalysis.blog The mechanism generally involves two steps: the formation of a positively charged intermediate known as an arenium ion (or sigma complex), followed by the restoration of aromaticity through the loss of a proton. catalysis.blogmasterorganicchemistry.com
In the case of this compound, the directing effects of the substituents play a crucial role. The powerful activating and ortho-, para-directing amino group will dominate, directing incoming electrophiles to the positions ortho and para to it (positions 3 and 5). However, the chloro and amide groups also exert their influence. The chloro group is also an ortho-, para-director, reinforcing the directing effect of the amine to position 5. The amide group is a meta-director, which would direct incoming electrophiles to position 5 relative to itself. Therefore, electrophilic substitution is most likely to occur at position 5.
Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. catalysis.blogminia.edu.eg For instance, nitration would introduce a nitro group (-NO₂) onto the aromatic ring, a reaction often catalyzed by a mixture of nitric and sulfuric acids. minia.edu.eg
Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. This reaction is generally facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. nih.gov
In this compound, the chloro atom can serve as a leaving group. The presence of the electron-withdrawing amide group, while not as powerful as a nitro group, can still facilitate SNAr reactions. rsc.org The reaction proceeds through a two-step addition-elimination mechanism, forming a negatively charged intermediate called a Meisenheimer complex. organic-chemistry.org The regioselectivity of such reactions can be high, with substitution occurring specifically at the carbon bearing the chloro group. mdpi.com For example, reaction with an amine nucleophile in the presence of a suitable base or catalyst could lead to the displacement of the chlorine atom. rsc.org In some cases, under harsh conditions, aryl halides without strong electron-withdrawing groups can react with strong nucleophiles via an elimination-addition mechanism involving a benzyne (B1209423) intermediate. pressbooks.pub
Acylation and Amidation Reactions of the Amine Moiety
The primary amino group of this compound is a nucleophilic center and readily undergoes acylation and amidation reactions. libretexts.org
Acylation: This involves the reaction of the amine with an acylating agent, such as an acyl chloride or an acid anhydride (B1165640), to form a new amide bond. libretexts.orgnih.gov For example, reacting this compound with acetyl chloride in the presence of a base like pyridine (B92270) would yield N-(2-(ethylcarbamoyl)-5-chlorophenyl)acetamide. These reactions are typically rapid and give high yields. libretexts.org
Amidation: This is the formation of an amide bond, which in this context refers to the reaction of the amine with a carboxylic acid, often facilitated by a coupling agent. organic-chemistry.org A variety of coupling agents can be employed to activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. lookchemmall.comrsc.org
These reactions are valuable for introducing a wide range of substituents onto the amine nitrogen, allowing for the synthesis of a diverse library of derivatives.
Hydrolysis and Other Transformations of the Amide Linkage
The N-ethylbenzamide linkage in this compound, while generally stable, can be cleaved under specific conditions.
Hydrolysis: The amide bond can be hydrolyzed back to the corresponding carboxylic acid (2-amino-4-chlorobenzoic acid) and amine (ethylamine) by heating with aqueous acid or base. vaia.comuregina.cabeilstein-journals.org Base-catalyzed hydrolysis typically involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the amide. beilstein-journals.orgresearchgate.net
Reduction: The amide group can be reduced to an amine using strong reducing agents like lithium aluminum hydride (LiAlH₄). vaia.comvaia.com This would transform the N-ethylcarboxamide group into a (2-amino-4-chlorobenzyl)ethylamine.
Other Transformations: The amide group can also undergo other transformations. For example, it can be converted to a thioamide by reaction with a thiating reagent. mdpi.comresearchgate.net
Selective Derivatization Strategies for Synthetic Diversification
The presence of multiple reactive sites in this compound allows for selective derivatization, a key strategy for creating a diverse range of new compounds. greyhoundchrom.com This often involves the use of protecting groups and careful selection of reaction conditions to target a specific functional group while leaving others intact.
Selective N-Acylation: The primary amino group is generally more nucleophilic than the amide nitrogen, allowing for selective acylation at the amino group under controlled conditions.
Selective Modification of the Amide: While less common due to the stability of the amide bond, modifications are possible. rsc.org For instance, certain catalysts can enable reactions at the amide nitrogen or even cleavage of the C-N bond. rsc.org
Substitution at the Aromatic Ring: As discussed, electrophilic substitution will be directed primarily to the 5-position. Nucleophilic substitution can replace the chloro group.
Derivatization via the Chloro Group: The chloro group can be displaced by various nucleophiles in SNAr reactions, providing a handle for introducing a wide array of functionalities at the 4-position. smolecule.com
By employing a combination of these strategies, a multitude of derivatives of this compound can be synthesized, each with potentially unique chemical and physical properties.
Interactive Data Table: Reactivity of Functional Groups
| Functional Group | Type of Reactivity | Common Reactions |
| **Amine (-NH₂) ** | Nucleophilic, Basic, Activating, Ortho-, Para-directing | Acylation, Alkylation, Electrophilic Aromatic Substitution |
| Chloro (-Cl) | Electronegative, Deactivating, Ortho-, Para-directing | Nucleophilic Aromatic Substitution (as leaving group) |
| Amide (-CONHCH₂CH₃) | Deactivating, Meta-directing | Hydrolysis, Reduction, Transformation to Thioamide |
Modification of the Amino Group
The primary amino group (-NH₂) at the 2-position is a key site for derivatization, allowing for the introduction of a wide range of functionalities through several well-established reaction types.
Acylation The amino group can readily undergo acylation to form the corresponding N-acyl derivatives. This reaction typically involves treating the amine with an acylating agent such as an acyl chloride or an acid anhydride in the presence of a base. For instance, reacting this compound with acetyl chloride or acetic anhydride would yield 2-(acetylamino)-4-chloro-N-ethylbenzamide. While direct acylation of 2-amino-4-chlorothiazole (B36688) has been reported to be complex, leading to low yields and bis-acylated products, the use of protecting groups like Boc (tert-butoxycarbonyl) can facilitate cleaner reactions. nih.gov A general approach for related compounds involves acetylation followed by other transformations and subsequent hydrolysis to regenerate a modified amino group.
Alkylation Alkylation of the amino group introduces alkyl substituents. This can be achieved through various methods, including reductive amination. Reductive alkylation of similar anilines has been accomplished using aldehydes (like N-Boc-2-aminoacetaldehyde) in the presence of a reducing agent such as sodium cyanoborohydride (NaCNBH₃). nih.gov Another approach involves direct alkylation using alkyl halides, although selectivity between mono- and di-alkylation can be a challenge. For example, the synthesis of 4-Amino-N-ethylbenzamide can be achieved via the alkylation of 4-aminobenzamide (B1265587) with chloroethane. chemchart.com
Diazotization As a primary aromatic amine, this compound can undergo diazotization. This reaction involves treating the amine with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0–5 °C). masterorganicchemistry.com This process converts the amino group into a diazonium salt (Ar-N₂⁺Cl⁻).
Aryl diazonium salts are highly valuable synthetic intermediates due to the excellent leaving group ability of dinitrogen gas (N₂). masterorganicchemistry.com They can be subsequently transformed into a wide array of functional groups through reactions such as:
Sandmeyer Reactions : Replacement of the diazonium group with -Cl, -Br, or -CN using the corresponding copper(I) salt.
Schiemann Reaction : Replacement with fluorine (-F) using fluoroboric acid (HBF₄) followed by heating. masterorganicchemistry.com
Hydroxylation : Replacement with a hydroxyl group (-OH) by heating in water. masterorganicchemistry.com
Azo Coupling : Reaction with electron-rich aromatic compounds (like phenols or anilines) to form brightly colored azo dyes. masterorganicchemistry.comresearchgate.netekb.eg This reaction is a cornerstone of the dye industry.
Interactive Data Table: Representative Reactions of the Amino Group
| Reaction Type | Reagents | Product Type | Reference(s) |
|---|---|---|---|
| Acylation | Acyl chloride (R-COCl), Base (e.g., Et₃N) | 2-(Acylamino)-4-chloro-N-ethylbenzamide | nih.gov |
| Alkylation | Aldehyde (R-CHO), Reducing Agent (e.g., NaCNBH₃) | 2-(Alkylamino)-4-chloro-N-ethylbenzamide | nih.gov |
| Diazotization | NaNO₂, HCl, 0-5 °C | 4-Chloro-2-(ethylcarbamoyl)benzenediazonium chloride | masterorganicchemistry.com |
| Azo Coupling | Aryl diazonium salt, Activated arene (e.g., phenol) | Azo-coupled derivative | researchgate.netekb.eg |
Functionalization at the Halogen Site
The chlorine atom at the 4-position is another key handle for modifying the molecule, primarily through nucleophilic substitution or metal-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr) The chlorine atom can be displaced by a variety of nucleophiles in a reaction known as nucleophilic aromatic substitution (SNAr). The mechanism typically proceeds via an addition-elimination pathway, where the nucleophile attacks the carbon bearing the halogen, forming a negatively charged intermediate known as a Meisenheimer complex. pressbooks.pubscribd.com The presence of electron-withdrawing groups on the aromatic ring stabilizes this intermediate and facilitates the reaction. pressbooks.pubscribd.com In this compound, the reactivity towards SNAr is influenced by the electronic properties of the amino and amide groups. The reaction is well-documented for replacing chlorine on 2,4-dichloroquinazoline (B46505) precursors, where amines preferentially attack the 4-position. mdpi.com Potential nucleophiles include amines, alkoxides, and thiolates, leading to the corresponding substituted products.
Cross-Coupling Reactions Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds at the halogen site. The chloro-substituent on the benzamide (B126) ring can serve as an electrophilic partner in these transformations. For example, in a Suzuki-Miyaura coupling, the aryl chloride can be reacted with an arylboronic acid in the presence of a palladium catalyst, a suitable ligand (e.g., XPhos), and a base to form a biaryl compound. nih.gov This methodology has been successfully applied to couple aryl chlorides with various partners. nih.govresearchgate.net Similarly, other cross-coupling reactions like the Buchwald-Hartwig amination could be employed to form new C-N bonds by reacting the aryl chloride with an amine.
Interactive Data Table: Functionalization Reactions at the Chlorine Site
| Reaction Type | Reagents | Catalyst/Conditions | Product Type | Reference(s) |
|---|---|---|---|---|
| SNAr | Nucleophile (e.g., R-NH₂) | Base, Heat | 4-(Substituted)-2-amino-N-ethylbenzamide | pressbooks.pubmdpi.com |
| Suzuki-Miyaura Coupling | Arylboronic acid (Ar-B(OH)₂), Base (e.g., K₂CO₃) | Pd Catalyst (e.g., PdCl₂(MeCN)₂), Ligand (e.g., XPhos) | 2-Amino-4-aryl-N-ethylbenzamide | nih.gov |
| Decarboxylative Coupling | Heterocyclic carboxylic acid | PdBr₂/DPEphos | 2-Amino-4-(heteroaryl)-N-ethylbenzamide | researchgate.net |
Exploration of Catalytic Transformations and C-N Bond Activation
Recent advances in catalysis have opened new avenues for the functionalization of benzamides, including transformations involving the activation of typically inert C-H and C-N bonds.
Photocatalytic Transformations Research has shown that ortho-chlorinated benzamides can undergo chemodivergent reactions under photocatalytic conditions in aqueous micellar media. diva-portal.orgacs.orgchemrxiv.orgresearchgate.net Using a photocatalyst like methylene (B1212753) blue and a blue LED light source, the reaction can be directed towards either C-H arylation or N-dealkylation. diva-portal.orgacs.orgchemrxiv.org
C-H Arylation : This pathway involves an intramolecular 1,5-hydrogen atom transfer (HAT) from the N-alkyl group to an aryl radical (formed from the cleavage of the C-Cl bond), leading to the formation of isoindolinone products. diva-portal.orgacs.org
N-Dealkylation : By adjusting reaction parameters such as the amine used as an electron donor, the reaction can be switched to favor the formation of an N-acyliminium cation, resulting in the cleavage of the N-alkyl group to yield the corresponding secondary amide. diva-portal.orgchemrxiv.org
These photocatalytic methods offer mild and controllable strategies for functionalizing the N-alkyl unit of the benzamide, a transformation that is challenging with traditional methods. diva-portal.org
Transition-Metal-Catalyzed C-N Bond Activation The activation of the typically robust amide C-N bond is a significant challenge in organic synthesis. However, transition-metal catalysts, particularly those based on nickel and ruthenium, have been developed to achieve this transformation. nih.govacs.org
Ruthenium Catalysis : Ruthenium catalysts have been employed for the deaminative coupling of amines via C-N bond activation. marquette.edumarquette.edu More specifically, a strategy for activating the amide C-N bond for selective aromatic acylation has been developed using a ruthenium precatalyst. nih.govacs.org The proposed mechanism involves the formation of a bis-cycloruthenated intermediate that is capable of oxidative addition to the inert amide C-N bond. nih.govacs.org This allows for tandem C-H/C-N bond activation reactions, enabling the synthesis of complex molecules under relatively mild conditions. acs.org
Rhodium Catalysis : Rhodium catalysts have been used for the transarylation of benzamides. acs.org Studies have shown that by carefully choosing the substituents on the amide's nitrogen atom, the catalyst can be directed to selectively cleave the C(O)-C(aryl) bond over the more conventional C(O)-N bond activation pathway. acs.org
These catalytic systems represent the cutting edge of synthetic methodology, providing novel strategies for the construction and modification of benzamide-containing structures. nih.govacs.org
Interactive Data Table: Catalytic Transformations
| Transformation | Catalyst System | Key Intermediate/Pathway | Product Type | Reference(s) |
|---|---|---|---|---|
| Photocatalytic C-H Arylation | Methylene Blue, Blue LED, TMEDA, CTAB/H₂O | N-acyliminium radical | Isoindolinone derivative | diva-portal.orgacs.org |
| Photocatalytic N-Dealkylation | Methylene Blue, Blue LED, different amine, H₂O | N-acyliminium cation | 2-Amino-4-chlorobenzamide | chemrxiv.orgresearchgate.net |
| Ruthenium-Catalyzed Acylation | [RuCl₂(p-cymene)]₂, K₂CO₃, TIPBA | Bis-cycloruthenated complex | Acylated arene | nih.govacs.org |
| Rhodium-Catalyzed Transarylation | [Rh(I)] catalyst, Arylboronic acid | C-C bond activation | Aryl-exchanged benzamide | acs.org |
Advanced Chemical Applications and Material Science Prospects
Utilization as a Versatile Synthetic Building Block in Complex Molecule Construction
The molecular architecture of 2-amino-4-chloro-N-ethylbenzamide, characterized by a substituted benzene (B151609) ring bearing an amino group, a chloro substituent, and an N-ethylamido group, renders it a valuable precursor in the synthesis of more complex molecules. The presence of multiple reactive sites—the amino group, the aromatic ring, and the amide functionality—allows for a variety of chemical transformations.
The primary amino group serves as a key nucleophile, enabling reactions such as diazotization followed by substitution, which can introduce a wide range of functionalities onto the aromatic ring. Furthermore, this amino group can be acylated, alkylated, or used in condensation reactions to build larger molecular frameworks. For instance, it can react with appropriate precursors to form heterocyclic systems. Research on analogous 2-aminobenzamide (B116534) structures has shown their utility in constructing quinazolinones and other fused heterocyclic compounds, suggesting a similar potential for this compound. mdpi.comnih.gov
The chloro substituent on the aromatic ring provides another handle for synthetic modification. Through transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Buchwald-Hartwig aminations, the chlorine atom can be replaced with various aryl, alkyl, or amino groups. This versatility is crucial for the construction of intricate molecular architectures with tailored electronic and steric properties.
The N-ethylamido group, while generally stable, can also participate in specific chemical transformations. The amide nitrogen and carbonyl oxygen can act as coordination sites for metal ions, and the amide bond itself can be cleaved under harsh conditions, although this is less common in synthetic strategies aiming to build complexity.
Integration into Novel Organic Materials with Tunable Properties
The development of novel organic materials with specific, tunable properties is a cornerstone of modern material science. Substituted benzamides, as a class of compounds, are being explored for their potential in creating functional polymers and other organic materials. researchgate.net The structure of this compound offers features that could be exploited in this domain.
The presence of both hydrogen bond donors (the amino and amide N-H groups) and acceptors (the carbonyl oxygen and the nitrogen atoms) suggests that this molecule could participate in the formation of supramolecular assemblies. These self-assembled structures, governed by non-covalent interactions, can exhibit interesting properties such as liquid crystallinity or gel formation. While specific studies on this compound in this context are not widely reported, the broader class of benzamides has been shown to form such materials.
Furthermore, the reactive sites on the molecule allow for its incorporation into polymer chains. For example, the amino group could be reacted with difunctional electrophiles to form polyamides or polyimides. The resulting polymers would possess the chloro- and N-ethylamido functionalities as pendant groups, which could then be further modified to tune the material's properties, such as solubility, thermal stability, or its ability to interact with other molecules or surfaces. The copolymerization of related functional monomers has been shown to produce materials with tailored glass transition temperatures and other mechanical properties. ijcce.ac.ir
Role in the Development of Specialized Chemical Reagents or Catalysts
The potential for this compound and its derivatives to act as specialized chemical reagents or catalysts stems from the specific arrangement of its functional groups. The ortho-amino-benzamide motif is a known scaffold for the design of ligands for transition metal catalysis.
The bidentate chelation of a metal center by the amino group and the amide oxygen can form a stable complex. The electronic and steric properties of this ligand, and consequently the catalytic activity of the resulting metal complex, can be fine-tuned by the substituents on the aromatic ring. The chloro group at the 4-position exerts an electron-withdrawing effect, which can influence the electron density at the metal center and thereby its catalytic performance.
While there is a lack of specific literature detailing the use of this compound as a ligand, the principle is well-established for similar structures. For instance, derivatives of 2-aminobenzamide have been explored as ligands in various catalytic reactions. The development of new catalytic systems is a continuous effort in chemistry, and the exploration of readily available and modifiable ligands like this compound could lead to the discovery of novel and efficient catalysts for a range of organic transformations.
Future Directions in Non-Biological Chemical Systems Research
The exploration of this compound in non-biological chemical systems is still in its early stages, with much of its potential yet to be realized. Based on the chemistry of related compounds, several future research directions can be envisioned.
Detailed Synthetic Methodology: A systematic investigation into the reactivity of this compound would be highly valuable. This would involve a comprehensive study of its participation in various reaction types, including a broader range of cross-coupling reactions, heterocycle formations, and derivatizations of the amide and amino groups. The development of efficient and selective synthetic protocols would pave the way for its wider use as a building block.
Materials Science Exploration: Future work could focus on the synthesis and characterization of polymers and supramolecular materials derived from this compound. This would involve studying the impact of its specific substitution pattern on the properties of these materials. For example, investigating the liquid crystalline behavior of its derivatives or the gas sorption properties of porous polymers incorporating this moiety could lead to new functional materials.
Catalysis and Coordination Chemistry: A significant area for future research is the synthesis and characterization of metal complexes of this compound and its derivatives. The catalytic activity of these complexes in various organic reactions, such as C-C and C-N bond formation, should be systematically evaluated. Understanding the structure-activity relationships will be crucial for designing more efficient and selective catalysts.
Computational Studies: Theoretical calculations, such as Density Functional Theory (DFT), could be employed to predict the reactivity of this compound, the properties of materials derived from it, and the catalytic behavior of its metal complexes. Such computational studies can guide experimental work and provide deeper insights into the underlying chemical principles.
Q & A
Q. Table 1: Synthesis Yield Optimization
| Coupling Agent | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| DCC | DMF | 0 | 68 |
| EDC/HOBt | DMF | 0 | 82 |
| DCC | THF | 25 | 52 |
Q. Table 2: Spectral Data Comparison
| Technique | Key Observation | Reference |
|---|---|---|
| H NMR | Aromatic protons at δ 7.2–7.8 ppm | |
| ESI-MS | [M+H] m/z 213.6 | |
| X-ray | C–Cl bond length: 1.74 Å |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
